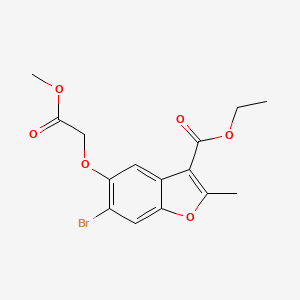

Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₇H₁₉BrO₆, molecular weight: 399.237 g/mol) is a brominated benzofuran derivative characterized by a methoxy-oxoethoxy side chain at position 5, a methyl group at position 2, and an ethyl ester at position 3 .

Propriétés

IUPAC Name |

ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO6/c1-4-20-15(18)14-8(2)22-11-6-10(16)12(5-9(11)14)21-7-13(17)19-3/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRYGVWOXYEXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the bromination of the corresponding benzofuran derivative. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature control to achieve the desired product. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted benzofurans depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The target compound is compared with structurally analogous benzofuran derivatives (Table 1), focusing on substituents, molecular weight, and reported bioactivities.

Table 1. Structural and Functional Comparison of Benzofuran Derivatives

Impact of Substituents on Bioactivity

- Bromination: Bromine at position 5 or 6 is common in these derivatives.

- Ester Groups : Ethyl esters (e.g., target compound) enhance lipophilicity compared to methyl esters (e.g., compound 4), which may improve membrane permeability .

- Bulky substituents like phenylprop-enoxy (compound in ) or fluorophenyl-methoxy (compound in ) may hinder binding in sterically restricted active sites but improve selectivity .

Pharmacological and Physicochemical Properties

- Cytotoxicity: Compound 4 () showed cytotoxic activity against cancer cell lines, but brominated derivatives generally exhibit reduced toxicity compared to non-halogenated analogs .

- Antifungal Activity: Derivatives with aminoalkoxy groups (e.g., compound 5 in ) demonstrate antifungal properties, suggesting that nitrogen-containing side chains enhance this activity .

- Lipophilicity: The target compound’s XLogP3 is estimated to be ~4.5 (based on analogous structures), lower than the phenylprop-enoxy derivative (XLogP3: 5.4), indicating better solubility .

Activité Biologique

Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique structural features, including a bromine atom, an ethoxy group, and a carboxylate ester, contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular structure of Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is characterized by:

| Property | Details |

|---|---|

| IUPAC Name | Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |

| Molecular Weight | 385.21 g/mol |

| CAS Number | 315237-11-7 |

| Chemical Formula | C21H19BrO6 |

The biological activity of Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom and the ester group enhances its binding affinity to various enzymes and receptors, modulating their activity. Studies indicate that this compound may inhibit cell growth in various cancer cell lines, demonstrating significant anticancer effects .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate. Research has shown that compounds in this class can exhibit strong inhibitory effects on cancer cell proliferation.

- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits growth in several cancer cell lines:

- Mechanistic Insights : The mechanism underlying the anticancer activity involves induction of apoptosis through various pathways, including modulation of mitochondrial function and interference with cell cycle progression .

Anti-inflammatory Activity

In addition to its anticancer properties, Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has shown promise as an anti-inflammatory agent:

- Inflammatory Pathway Modulation : The compound appears to inhibit key inflammatory mediators, which may contribute to its therapeutic potential in treating inflammatory diseases .

Case Studies

Recent case studies have provided further insights into the biological activity of Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate:

- Study on Cancer Cell Lines : A study evaluated the compound's efficacy against ovarian cancer cells (A2780), revealing an IC50 value of approximately 12 μM, indicating significant cytotoxicity .

- In Vivo Models : Animal studies have demonstrated that treatment with this compound led to reduced tumor size in murine models, supporting its potential for development as an anticancer therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, and how can intermediates be purified?

Methodological Answer: A common approach involves halogenation of benzofuran precursors. For example, bromination of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivatives using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo substituent . Subsequent esterification with ethyl chloroformate or methoxy group introduction via nucleophilic substitution may follow. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR with DEPT experiments to assign substituents (e.g., methoxy protons at ~3.3–3.5 ppm, ester carbonyls at ~165–175 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C16H15BrO6: ~399.0).

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry, as demonstrated in related benzofuran structures .

Q. How should researchers handle this compound safely in the laboratory?

Methodological Answer: Referencing similar benzofuran esters:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address low yields or byproducts during halogenation steps?

Methodological Answer:

- Optimize Reaction Conditions: Adjust temperature (e.g., 0°C for controlled bromination) or use catalysts like FeCl3 to enhance regioselectivity .

- Byproduct Identification: Employ HPLC-MS or GC-MS to detect halogenation intermediates (e.g., dihalogenated byproducts) .

- Protecting Groups: Temporarily protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent undesired substitutions .

Q. What strategies are effective for improving solubility in biological assays?

Methodological Answer:

Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 48–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C to determine decomposition thresholds .

Q. What in vitro assays are suitable for evaluating its cytotoxic or antimicrobial potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.